6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 404.26 g/mol. This compound is classified under pyridazinones and benzoxazinoids, which are recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one typically involves several key steps:
These methods are characterized by their reliance on established organic synthesis techniques, including refluxing and monitoring via thin-layer chromatography (TLC) to ensure completion.
The molecular structure of 6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one features several distinct functional groups:
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C18H18BrN3O3/c1-11(19)12-7-8-14(20)16(22)15(12)21(23)18(24)17(25)13(9-10-13)10/h7-10H,1H3,(H,20,22)(H2,21,23,24)CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)FThe reactions involving 6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one primarily focus on its potential reactivity due to the presence of electrophilic sites in both the pyridazine and benzoxazine moieties. Typical reactions include:
These reactions are crucial for exploring the compound's derivatives and enhancing its pharmacological profile.
The mechanism of action of 6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one is not fully elucidated but can be hypothesized based on its structural features:
Data supporting these mechanisms often come from in vitro studies demonstrating biological activity against various pathogens or inflammatory markers.
The physical and chemical properties of 6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one include:
| Property | Value |
|---|---|
| Molecular Weight | 404.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents (e.g., ethanol) |
| Stability | Stable under ambient conditions |
These properties are essential for understanding the compound's behavior in various environments and its suitability for different applications.
The potential applications of 6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one are significant in scientific research:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8